molecular formula C21H24FNO6 B2489824 Methyl 4-(2-{[(tert-butoxycarbonyl)amino]methyl}-3-fluorophenoxy)-3-methoxybenzoate CAS No. 2279122-29-9

Methyl 4-(2-{[(tert-butoxycarbonyl)amino]methyl}-3-fluorophenoxy)-3-methoxybenzoate

Cat. No. B2489824
CAS RN: 2279122-29-9
M. Wt: 405.422
InChI Key: LCVBUUMIMBOICQ-UHFFFAOYSA-N
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Description

The compound “Methyl 4-(2-{[(tert-butoxycarbonyl)amino]methyl}-3-fluorophenoxy)-3-methoxybenzoate” is a complex organic molecule. It contains several functional groups including a tert-butoxycarbonyl (Boc) protected amino group, a methoxy group, and a benzoate ester group. The presence of these functional groups suggests that this compound could be involved in various chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate benzene derivative. The Boc-protected amino group could be introduced using Boc-protected amine and a suitable coupling reagent. The methoxy and benzoate ester groups could be introduced using standard etherification and esterification reactions, respectively .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the Boc-protected amino group, methoxy group, and benzoate ester group would contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

This compound could participate in a variety of chemical reactions. The Boc-protected amino group could be deprotected under acidic conditions to reveal a free amine. The benzoate ester could be hydrolyzed to yield a carboxylic acid and methanol. The methoxy group could potentially undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar Boc-protected amino group, methoxy group, and benzoate ester group could impact the compound’s solubility, boiling point, and melting point .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Methyl 4-(2-{[(tert-butoxycarbonyl)amino]methyl}-3-fluorophenoxy)-3-methoxybenzoate and similar compounds have been extensively studied in the field of organic synthesis. For instance, Janez Baš et al. (2001) discussed the synthesis and transformations of a closely related compound, highlighting its utility in the creation of various substituted products (Baš et al., 2001).

Applications in Sensor Development

  • Compounds with similar structures have been used in developing sensitive and selective sensors. Xingpei Ye et al. (2014) developed a fluorogenic chemosensor using a related o-aminophenol-based structure, demonstrating its potential for detecting specific metal ions like Al3+ (Ye et al., 2014).

Structural Analysis and Crystallography

  • In the field of crystallography, compounds containing tert-butoxycarbonyl groups have been examined to understand their molecular structures and stereochemistry. K. Ravikumar et al. (2015) determined the structures of four oxoindole-linked α-alkoxy-β-amino acid derivatives, providing insights into the diastereoselectivity of related chemical reactions (Ravikumar et al., 2015).

Development of Pharmaceutical Intermediates

  • The synthesis of compounds with tert-butoxycarbonyl groups is crucial in developing pharmaceutical intermediates. Zhuang Wei et al. (2010) explored the synthesis of a compound similar to Methyl 4-(2-{[(tert-butoxycarbonyl)amino]methyl}-3-fluorophenoxy)-3-methoxybenzoate, emphasizing its role as an intermediate in drug synthesis (Wei et al., 2010).

Antagonists for Receptors

  • Some derivatives of Methyl 4-(2-{[(tert-butoxycarbonyl)amino]methyl}-3-fluorophenoxy)-3-methoxybenzoate have been explored as potential antagonists for specific receptors. Jan Tengler et al. (2013) synthesized hydrochlorides of related compounds as potential beta-blockers, highlighting the importance of such compounds in medicinal chemistry (Tengler et al., 2013).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if this compound is a solid, it could pose a dust explosion hazard. If it’s a liquid, it could pose a fire hazard. Additionally, the compound could be harmful if ingested, inhaled, or if it comes into contact with the skin .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s intended to be used as a pharmaceutical, future research could focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects .

properties

IUPAC Name

methyl 4-[3-fluoro-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenoxy]-3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FNO6/c1-21(2,3)29-20(25)23-12-14-15(22)7-6-8-16(14)28-17-10-9-13(19(24)27-5)11-18(17)26-4/h6-11H,12H2,1-5H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVBUUMIMBOICQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=CC=C1F)OC2=C(C=C(C=C2)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-{[(tert-butoxycarbonyl)amino]methyl}-3-fluorophenoxy)-3-methoxybenzoate

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